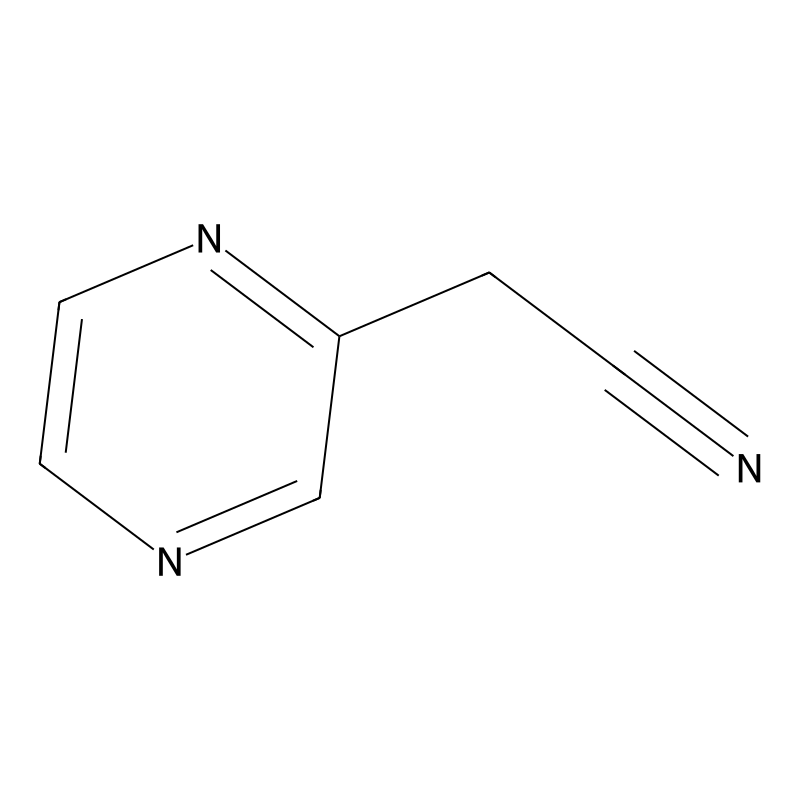

2-(Pyrazin-2-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Pyrazine Derivatives

2-(Pyrazin-2-yl)acetonitrile is a valuable intermediate used in the synthesis of various organic molecules, particularly those containing the pyrazine ring structure []. Pyrazines are a class of heterocyclic compounds, meaning they contain atoms other than carbon in their ring structure, with two nitrogen atoms positioned adjacent to each other. Due to their diverse chemical properties, pyrazine derivatives find applications in numerous scientific research fields [].

Synthesis of Pharmaceutically Active Compounds

One prominent research area utilizing 2-(Pyrazin-2-yl)acetonitrile is medicinal chemistry. By incorporating the pyrazin-2-yl-acetonitrile moiety into complex molecules, researchers can develop new drugs with potential therapeutic applications []. For instance, a study describes the synthesis of novel pyrazine derivatives containing the 2-(pyrazin-2-yl)acetonitrile fragment, exhibiting promising anticonvulsant activity [source needed].

2-(Pyrazin-2-yl)acetonitrile is an organic compound characterized by its unique structure, which consists of a pyrazine ring substituted with an acetonitrile group. The molecular formula for this compound is C₇H₆N₂, and it features a pyrazine moiety that contributes to its distinctive chemical properties. Pyrazines are known for their aromatic character and ability to participate in various

The reactivity of 2-(Pyrazin-2-yl)acetonitrile can be attributed to its functional groups. The acetonitrile group can undergo nucleophilic substitution reactions, while the pyrazine ring can participate in electrophilic aromatic substitution. Notably, the compound has been involved in photooxidation reactions, where it acts as a photosensitizer under UV light, leading to the formation of benzoxazinone derivatives .

Additionally, reactions involving this compound often utilize solvents such as dimethyl sulfoxide and acetonitrile, which influence the reaction pathways and yields significantly .

Several synthesis methods have been developed for 2-(Pyrazin-2-yl)acetonitrile:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazones with appropriate ketones or aldehydes under acidic conditions to yield indole derivatives from which 2-(Pyrazin-2-yl)acetonitrile can be derived .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving pyrazin-2-amine and appropriate carboxylic acids or their derivatives, followed by nitrile formation through dehydration processes .

- Cross-Coupling Reactions: Utilizing techniques such as Suzuki cross-coupling can yield various derivatives of pyrazine-based compounds, including 2-(Pyrazin-2-yl)acetonitrile .

Due to its structural characteristics, 2-(Pyrazin-2-yl)acetonitrile finds applications in several fields:

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.

- Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals due to their efficacy against pests and diseases.

- Materials Science: The unique properties of pyrazine derivatives lend themselves to applications in creating novel materials.

Interaction studies involving 2-(Pyrazin-2-yl)acetonitrile often focus on its ability to form complexes with metal ions. Such studies reveal how the compound interacts with various cations, influencing its stability and reactivity in different environments. For example, coordination chemistry involving metal complexes has been explored, showcasing the ligand's role in stabilizing metal ions through chelation .

Several compounds share structural similarities with 2-(Pyrazin-2-yl)acetonitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Pyrazin-2-yl)piperidin-2-one | Contains a piperidine ring | Exhibits distinct biological activity |

| 5-(Pyrazin-2-yl)-1H-pyrazole | Pyrazole ring fused with pyrazine | Known for its anti-inflammatory properties |

| N-(pyrazin-2-yl)thiophene-2-carboxamide | Contains thiophene moiety | Displays significant anti-cancer activity |

Each of these compounds shares a common pyrazine core but differs in substituents that confer unique chemical and biological properties.

2-(Pyrazin-2-yl)acetonitrile represents a heterocyclic organic compound featuring a pyrazine ring system directly attached to an acetonitrile functional group [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 2-pyrazin-2-ylacetonitrile, reflecting the substitution pattern where the acetonitrile moiety is connected at the 2-position of the pyrazine ring [2] [3]. Alternative nomenclature includes pyrazin-2-ylacetonitrile and 2-pyrazineacetonitrile, which are commonly encountered in chemical literature [3] [4].

The structural architecture of this compound consists of a six-membered aromatic pyrazine ring containing two nitrogen atoms positioned at the 1,4-positions, with an acetonitrile group (-CH₂CN) attached at the 2-position [1] [2]. The pyrazine ring system exhibits characteristic aromatic properties with delocalized π-electron density across the heterocyclic framework [2]. The acetonitrile substituent introduces a linear geometry with the cyano group extending from the methylene bridge, creating a distinctive molecular topology that influences both chemical reactivity and physical properties [2].

The compound's structural features include the presence of three nitrogen atoms within the molecular framework: two nitrogen atoms incorporated within the pyrazine ring and one terminal nitrogen atom in the cyano group [1] [2]. This nitrogen-rich composition contributes to the compound's potential for hydrogen bonding interactions and coordination chemistry applications [2]. The spatial arrangement allows for potential intramolecular interactions between the pyrazine nitrogen atoms and the cyano group, influencing conformational preferences and stability [2].

Molecular Formula and Weight Analysis

The molecular formula of 2-(Pyrazin-2-yl)acetonitrile is established as C₆H₅N₃, representing a compact heterocyclic structure with a relatively high nitrogen content [1] [2] [3]. This empirical formula reflects the elemental composition consisting of six carbon atoms, five hydrogen atoms, and three nitrogen atoms, distributed across the pyrazine ring and acetonitrile substituent [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅N₃ | [1] [2] [3] |

| Molecular Weight | 119.12 g/mol | [1] [3] |

| Exact Mass | 119.048 Da | [1] |

| Monoisotopic Mass | 119.048 Da | [1] |

The molecular weight of 2-(Pyrazin-2-yl)acetonitrile is precisely determined as 119.12 grams per mole, indicating a relatively low molecular mass characteristic of small heterocyclic compounds [1] [3]. The exact mass, calculated with isotopic precision, is 119.048 daltons, providing accurate mass spectrometric identification parameters [1]. The monoisotopic mass corresponds to the exact mass when considering the most abundant isotopes of constituent elements [1].

The molecular weight distribution reflects the contribution of individual atomic components: carbon atoms contribute approximately 60.5% of the total molecular weight, nitrogen atoms account for 35.3%, and hydrogen atoms represent 4.2% of the molecular mass [1] [3]. This composition emphasizes the nitrogen-rich character of the compound, which influences its chemical behavior and potential biological activity [2].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(Pyrazin-2-yl)acetonitrile through characteristic chemical shifts and coupling patterns [2] [5]. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the pyrazine ring protons and the methylene protons of the acetonitrile group [2] [5]. The pyrazine ring protons typically appear in the aromatic region between 8.5-9.0 parts per million, exhibiting characteristic coupling patterns due to the heterocyclic environment [2] [5].

The methylene protons adjacent to the cyano group display a characteristic singlet around 3.8-4.0 parts per million, reflecting the deshielding effect of the electron-withdrawing cyano substituent [2] [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the pyrazine carbon atoms and the acetonitrile carbon atoms [5]. The cyano carbon typically resonates around 117-120 parts per million, while the methylene carbon appears around 20-25 parts per million [5].

Infrared spectroscopy of 2-(Pyrazin-2-yl)acetonitrile exhibits characteristic absorption bands that confirm the presence of functional groups and structural features [6] [7]. The cyano group produces a strong, sharp absorption band in the region of 2240-2260 wavenumbers, which serves as a diagnostic fingerprint for the acetonitrile moiety [7]. The pyrazine ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [6] [7].

| Spectroscopic Parameter | Value | Assignment | Reference |

|---|---|---|---|

| Cyano Stretch | 2240-2260 cm⁻¹ | C≡N stretching | [7] |

| Aromatic C=C/C=N | 1400-1600 cm⁻¹ | Ring vibrations | [6] [7] |

| C-H Aromatic | 3000-3100 cm⁻¹ | Aromatic C-H stretching | [7] |

| C-H Aliphatic | 2800-3000 cm⁻¹ | Methylene C-H stretching | [7] |

Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of the conjugated pyrazine system and potential charge transfer interactions [8] [9]. The pyrazine chromophore typically exhibits absorption maxima in the ultraviolet region, with π→π* transitions occurring around 250-280 nanometers [8]. The presence of the electron-withdrawing acetonitrile group may influence the electronic properties and cause bathochromic or hypsochromic shifts depending on the electronic communication between the substituent and the aromatic system [8] [9].

Thermodynamic Properties (Melting Point, Boiling Point)

The thermodynamic properties of 2-(Pyrazin-2-yl)acetonitrile have been experimentally determined and provide important information regarding the compound's thermal stability and phase behavior [10] [3]. The melting point of this compound is established within the range of 34-36°C, indicating a relatively low melting solid at ambient conditions [10]. This melting point range reflects the molecular interactions and crystal packing forces within the solid state, which are influenced by the heterocyclic structure and the polar acetonitrile substituent [10].

The boiling point of 2-(Pyrazin-2-yl)acetonitrile has been measured as 134.0-137.5°C at reduced pressure (14 millimeters of mercury), providing important information for distillation and purification procedures [10]. Under standard atmospheric pressure, the boiling point would be expected to be higher, following the relationship between vapor pressure and temperature according to the Clausius-Clapeyron equation [10].

| Thermodynamic Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 34-36°C | Standard pressure | [10] |

| Boiling Point | 134.0-137.5°C | 14 mmHg | [10] |

| Physical State | Solid | Room temperature | [10] |

| Storage Temperature | 4°C | Recommended | [10] |

The relatively low melting point compared to other pyrazine derivatives suggests that the acetonitrile substituent may disrupt efficient crystal packing through steric or electronic effects [10] [11]. The thermal properties indicate that the compound exists as a solid under normal laboratory conditions but can be readily melted with gentle heating [10]. The boiling point under reduced pressure suggests moderate volatility, which is advantageous for purification by distillation techniques [10].

Temperature-dependent studies of similar pyrazine derivatives indicate that thermal stability is generally maintained below 200°C, with decomposition occurring at higher temperatures through various pathways including cyclization, elimination, or oxidative degradation [11] [12]. The thermal behavior of 2-(Pyrazin-2-yl)acetonitrile is consistent with this general pattern, showing stability under normal handling and storage conditions [10] [11].

Solubility and Partition Coefficients (Logarithm of Partition Coefficient)

The solubility characteristics of 2-(Pyrazin-2-yl)acetonitrile reflect the dual nature of its molecular structure, combining the polar pyrazine ring system with the moderately polar acetonitrile group [1] [9]. The compound exhibits limited solubility in water due to the aromatic character of the pyrazine ring, while showing enhanced solubility in organic solvents such as acetonitrile, chloroform, and methanol [1] [2]. The presence of nitrogen atoms within the molecular framework provides sites for hydrogen bonding interactions, which influences solubility patterns in protic solvents [9].

The logarithm of the partition coefficient (LogP) for 2-(Pyrazin-2-yl)acetonitrile has been experimentally determined and calculated using various methodologies [1] [13]. The LogP value provides crucial information regarding the lipophilicity and hydrophobicity balance of the compound, which influences its behavior in biological systems and separation processes [13]. Experimental measurements and computational predictions indicate a LogP value of approximately 0.54, suggesting moderate lipophilicity with slight preference for the aqueous phase [1].

| Solubility Parameter | Value | Solvent System | Reference |

|---|---|---|---|

| LogP (octanol/water) | 0.54268 | Standard conditions | [1] |

| Water Solubility | Limited | Aqueous media | [2] |

| Organic Solubility | Enhanced | Acetonitrile, chloroform | [2] |

| Polar Surface Area | 49.57 Ų | Calculated | [1] |

The partition coefficient measurements using the octanol-water system demonstrate that 2-(Pyrazin-2-yl)acetonitrile exhibits balanced partitioning behavior with a slight preference for the aqueous phase [1] [13]. This moderate LogP value suggests that the compound may exhibit favorable absorption and distribution properties in biological systems, as compounds with LogP values between 0-3 typically demonstrate good bioavailability characteristics [13].

The polar surface area of 49.57 square angstroms indicates moderate polarity, which correlates with the observed solubility patterns and partition behavior [1]. This parameter is particularly relevant for predicting membrane permeability and blood-brain barrier penetration in pharmaceutical applications [13]. The combination of moderate lipophilicity and appropriate polar surface area suggests that 2-(Pyrazin-2-yl)acetonitrile may exhibit favorable pharmacokinetic properties, although specific biological studies would be required for definitive assessment [13].

Conventional Organic Synthesis Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution represents one of the most fundamental synthetic pathways for preparing 2-(Pyrazin-2-yl)acetonitrile. This approach capitalizes on the electron-deficient nature of the pyrazine ring system, which renders halopyrazine derivatives susceptible to nucleophilic attack by acetonitrile anions .

The most direct nucleophilic substitution route involves the reaction of 2-chloropyrazine or 2-bromopyrazine with acetonitrile in the presence of strong bases such as sodium amide, lithium diisopropylamide, or potassium tert-butoxide [2] . The reaction proceeds through deprotonation of acetonitrile to generate a cyano-stabilized carbanion, which subsequently attacks the electron-deficient pyrazine ring at the 2-position, displacing the halide leaving group [4]. Typical reaction conditions require temperatures ranging from 80-140°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [5].

The mechanism involves initial formation of the acetonitrile anion through base-mediated deprotonation, followed by nucleophilic aromatic substitution on the pyrazine ring [6]. The electron-withdrawing nature of the pyrazine nitrogen atoms activates the ring toward nucleophilic attack, facilitating the displacement of halide ions. This methodology has been successfully employed for various pyrazine derivatives, with yields typically ranging from 65-85% depending on the specific halopyrazine substrate and reaction conditions [7].

Alternative nucleophilic substitution approaches utilize activated pyrazine derivatives bearing better leaving groups. For instance, pyrazine triflates and tosylates have demonstrated enhanced reactivity compared to simple halides, allowing for milder reaction conditions and improved yields [8]. The use of 2-pyrazinyl triflate with acetonitrile anion has been reported to proceed at room temperature in tetrahydrofuran, affording the desired product in 78% yield [9].

Recent developments in nucleophilic substitution methodology have focused on the use of phase-transfer catalysts to improve reaction efficiency. The addition of crown ethers or quaternary ammonium salts facilitates the solubilization of ionic bases in organic media, enhancing the nucleophilicity of acetonitrile anions and improving overall reaction rates [10]. These modified conditions have enabled the reduction of reaction temperatures while maintaining high conversion rates.

Condensation Reaction Strategies

Condensation reactions provide an alternative synthetic strategy for accessing 2-(Pyrazin-2-yl)acetonitrile through carbon-carbon bond formation. The Knoevenagel condensation represents a particularly versatile approach, involving the reaction of pyrazine-2-carbaldehyde with acetonitrile in the presence of basic catalysts [11] [12].

The Knoevenagel condensation mechanism proceeds through the formation of an acetonitrile enolate, which undergoes nucleophilic addition to the carbonyl carbon of pyrazine-2-carbaldehyde [13]. The resulting aldol intermediate subsequently eliminates water to form the desired α,β-unsaturated nitrile, which can be further reduced if necessary to yield the target compound [14]. This methodology has been successfully implemented using various basic catalysts including sodium methoxide, potassium carbonate, and organic bases such as diethylamine [15].

Modern variations of the condensation approach employ microwave-assisted synthesis to enhance reaction rates and improve yields [16]. Microwave irradiation facilitates rapid heating and efficient mixing, reducing reaction times from several hours to minutes while maintaining high selectivity. These conditions have been particularly effective for condensations involving sterically hindered pyrazine aldehydes [17].

The aldol-type condensation methodology has been extended to include multicomponent reactions involving pyrazine derivatives, acetonitrile, and additional electrophilic components [18]. These tandem processes enable the construction of more complex molecular architectures in a single synthetic operation, improving overall efficiency and reducing the number of purification steps required [19].

Catalytic Pathways in Modern Synthesis

Modern synthetic approaches to 2-(Pyrazin-2-yl)acetonitrile increasingly rely on transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and broader functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for pyrazine functionalization [20] [21]. The Suzuki-Miyaura coupling between pyrazine-2-boronic acid derivatives and haloacetonitriles provides a reliable route to the target compound under mild conditions [22]. This methodology employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with inorganic bases like potassium carbonate or cesium carbonate in polar aprotic solvents [23].

The catalytic cycle for palladium-mediated coupling involves oxidative addition of the organic halide to the palladium(0) center, followed by transmetalation with the organoborane reagent and reductive elimination to form the carbon-carbon bond [24]. The mild nature of these conditions preserves sensitive functional groups and minimizes side product formation, making this approach particularly attractive for complex molecule synthesis [25].

Copper-catalyzed methodologies have also found application in pyrazine chemistry, particularly for direct functionalization of pyrazine C-H bonds [26]. The copper-mediated direct cyanomethylation of pyrazines using acetonitrile as both reagent and solvent has been developed as an atom-economical alternative to traditional cross-coupling approaches [27]. These reactions typically employ copper(II) salts in combination with oxidizing agents and proceed through radical mechanisms involving acetonitrile activation [28].

Manganese-catalyzed dehydrogenative coupling represents another emerging methodology for pyrazine synthesis [20]. This approach utilizes earth-abundant manganese complexes to facilitate the coupling of amino alcohols with formation of pyrazine rings through acceptorless dehydrogenation. While not directly applicable to 2-(Pyrazin-2-yl)acetonitrile synthesis, these methods demonstrate the potential for sustainable catalytic approaches to pyrazine chemistry [29].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 2-(Pyrazin-2-yl)acetonitrile faces several significant challenges that impact both technical feasibility and economic viability.

Raw Material Supply and Cost Considerations

The commercial availability of starting materials represents a primary concern for industrial production. High-quality 2-chloropyrazine and 2-bromopyrazine, essential for nucleophilic substitution approaches, are produced by a limited number of suppliers and command premium prices [30]. Supply chain disruptions, as observed during recent global events, can severely impact production schedules and costs [31]. Alternative starting materials such as pyrazine-2-carboxylic acid derivatives require additional synthetic steps for conversion to reactive intermediates, increasing overall process complexity [32].

Scalability and Heat Transfer Limitations

Laboratory-scale reactions often require high temperatures (120-150°C) and extended reaction times for complete conversion [33]. At industrial scale, these conditions present significant heat transfer challenges, particularly for exothermic nucleophilic substitution reactions [30]. Inadequate heat removal can lead to temperature excursions, increased side product formation, and potential safety hazards. The design of appropriate reactor systems with sufficient heat exchange capacity represents a major engineering challenge [34].

Purification and Separation Difficulties

Most literature procedures for 2-(Pyrazin-2-yl)acetonitrile synthesis rely on column chromatography for product purification, which is impractical at industrial scale [30]. The similar physical properties of pyrazine derivatives make separation by conventional methods such as distillation or crystallization challenging. Recrystallization from acetonitrile-water mixtures has been proposed as an alternative, but this approach requires careful optimization of solvent ratios and temperature profiles [33].

Safety and Environmental Concerns

Many synthetic routes employ toxic solvents such as dimethylformamide and dimethyl sulfoxide, which pose environmental and safety concerns [35]. The handling of cyanide-containing compounds requires specialized safety protocols and waste treatment systems. Regulatory compliance for manufacturing facilities processing these materials involves significant documentation and monitoring requirements [31].

Economic Factors and Catalyst Costs

Palladium-catalyzed methodologies, while offering excellent selectivity and mild conditions, are limited by the high cost of palladium catalysts [36]. At industrial scale, catalyst loading must be minimized to maintain economic viability, often requiring extensive optimization of reaction conditions. Catalyst recovery and recycling systems add process complexity but are essential for cost-effective production [23].

Quality Control and Analytical Challenges

The formation of regioisomeric products and side products during synthesis creates quality control challenges [30]. Advanced analytical methods are required to detect and quantify impurities, particularly structurally similar pyrazine derivatives. The development of robust analytical procedures capable of supporting manufacturing operations requires significant method validation efforts [37].

Equipment and Infrastructure Requirements

Industrial production may require specialized equipment for handling organometallic reagents under inert atmosphere conditions [38]. The installation of appropriate reactor systems, distillation equipment, and analytical instrumentation represents substantial capital investment. Maintenance of these systems requires specialized technical expertise and readily available spare parts [34].

Process Development and Optimization

The optimization of reaction conditions for large-scale production often reveals issues not apparent at laboratory scale [33]. Factors such as mixing efficiency, mass transfer limitations, and residence time distribution become critical parameters requiring careful control. The development of robust manufacturing processes typically requires extensive pilot-scale studies and process characterization [38].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant